4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with an ethoxy group and a fluorobenzyl-imidazolidinone moiety, making it a unique molecule for study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid typically involves multiple steps, including the formation of the imidazolidinone ring, introduction of the fluorobenzyl group, and subsequent coupling with the benzoic acid derivative. Common reagents used in these reactions include ethyl bromoacetate, 2-fluorobenzylamine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound could be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might act as an inhibitor of a particular enzyme or receptor, binding to the active site and preventing substrate interaction. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid include other benzoic acid derivatives and imidazolidinone-containing molecules. Examples include:
- 4-((2-Methoxy-4-((1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
- 4-((2-Ethoxy-4-((1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, might enhance its binding affinity to certain targets or alter its metabolic stability.
Eigenschaften
Molekularformel |
C27H23FN2O6 |
---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
4-[[2-ethoxy-4-[(Z)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H23FN2O6/c1-2-35-24-14-18(9-12-23(24)36-16-17-7-10-19(11-8-17)26(32)33)13-22-25(31)30(27(34)29-22)15-20-5-3-4-6-21(20)28/h3-14H,2,15-16H2,1H3,(H,29,34)(H,32,33)/b22-13- |
InChI-Schlüssel |
FQQLBASJCCLALD-XKZIYDEJSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.